molecular formula C13H9N3O4 B14945199 5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B14945199
M. Wt: 271.23 g/mol
InChI Key: UJWCMWRYXISZAE-UHFFFAOYSA-N
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Description

5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can lead to the inhibition of cell proliferation and other biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

5-hydroxy-1-phenyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C13H9N3O4/c17-8-6-9(18)14-11-10(8)12(19)15-13(20)16(11)7-4-2-1-3-5-7/h1-6H,(H2,14,17,18)(H,15,19,20)

InChI Key

UJWCMWRYXISZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3)O)C(=O)NC2=O

Origin of Product

United States

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